REACTION_CXSMILES
|
CC1NN(C2C=CC=CC=2)C(=O)C=1.[CH3:14][S:15][C:16]1[S:17][C:18]2[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][C:19]=2[N+:20]=1CCCS(O)(=O)=O.C(N(CC)CC)C>CO>[Cl:32][C:29]1[CH:30]=[CH:31][C:18]2[S:17][C:16]([S:15][CH3:14])=[N:20][C:19]=2[CH:28]=1
|
Name
|
|
Quantity
|
1.045 g
|
Type
|
reactant
|
Smiles
|
CC=1NN(C(C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
CSC=1SC2=C([N+]1CCCS(=O)(=O)O)C=C(C=C2)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in isopropanol
|
Type
|
ADDITION
|
Details
|
The resulting solution was treated with 0.6 g KOAc in methanol
|
Type
|
CUSTOM
|
Details
|
to precipitate the dye
|
Type
|
FILTRATION
|
Details
|
Filtering
|
Type
|
CUSTOM
|
Details
|
yielded 2.17 g (72%), mp 271°-276° C., λmax=383 (ε=19,000)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(N=C(S2)SC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |